3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one is a synthetic organic compound that belongs to the pyrrolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Butyl Group: This step might involve an alkylation reaction using butyl bromide or butyl chloride in the presence of a strong base.
Addition of the Dimethoxyphenyl Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable aryl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: NaOH, KOH, nucleophiles like amines or thiols
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Corresponding alcohols
Substitution: Compounds with substituted functional groups
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-1-butyl-2-phenyl-4-hydroxy-2H-pyrrol-5-one
- 3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-methoxy-2H-pyrrol-5-one
- 3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrole
Uniqueness
The unique combination of functional groups in 3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one might confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-acetyl-1-butyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-5-6-9-19-16(15(11(2)20)17(21)18(19)22)12-7-8-13(23-3)14(10-12)24-4/h7-8,10,16,21H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRHLYPPOVBMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.